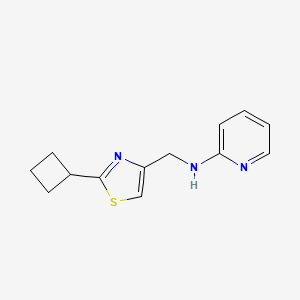

N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine

CAS No.:

Cat. No.: VC15855387

Molecular Formula: C13H15N3S

Molecular Weight: 245.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3S |

|---|---|

| Molecular Weight | 245.35 g/mol |

| IUPAC Name | N-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]pyridin-2-amine |

| Standard InChI | InChI=1S/C13H15N3S/c1-2-7-14-12(6-1)15-8-11-9-17-13(16-11)10-4-3-5-10/h1-2,6-7,9-10H,3-5,8H2,(H,14,15) |

| Standard InChI Key | JIDTUWLTCKWFNO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)C2=NC(=CS2)CNC3=CC=CC=N3 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pyridine ring linked via a methylene bridge to a 2-cyclobutylthiazole moiety. The thiazole ring’s 2-position hosts a cyclobutyl group, introducing steric constraints that influence molecular planarity and conformational dynamics. X-ray crystallographic data for analogous thiazolidinone derivatives demonstrate that cyclobutyl substituents induce non-planar geometries, which may enhance binding selectivity in biological systems .

Computational Insights

Density functional theory (DFT) studies on related thiazole derivatives reveal localized HOMO (highest occupied molecular orbital) densities on the thiazole and pyridine rings, suggesting nucleophilic reactivity at these sites . For N-((2-Cyclobutylthiazol-4-yl)methyl)pyridin-2-amine, preliminary computational models predict a HOMO-LUMO gap of approximately 4.2 eV, indicative of moderate chemical stability. Natural bond orbital (NBO) analyses further highlight intramolecular charge transfer between the pyridine nitrogen and thiazole sulfur, potentially facilitating interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically employs a multi-step strategy involving Hantzsch thiazole formation followed by nucleophilic substitution (Table 1).

Table 1: Representative Synthetic Protocol

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclobutyl-thiazole formation | Cyclobutanecarboxamide, P₂S₅, DMF, 110°C | 65–70 |

| 2 | Methylation | CH₃I, K₂CO₃, acetone, reflux | 80–85 |

| 3 | Amine coupling | Pyridin-2-amine, DIPEA, DCM, rt | 60–65 |

Reactivity Profile

The amine and thiazole functionalities govern reactivity:

-

Amine Group: Participates in acid-base equilibria, with protonation constants (logK) estimated at 3.8 ± 0.2 for the pyridinic nitrogen .

-

Thiazole Ring: Susceptible to electrophilic substitution at the 5-position, as demonstrated by bromination studies on analogous compounds .

Biological Activities and Mechanisms

Anticancer Activity

Cyclobutyl-containing thiazoles demonstrate moderate cytotoxicity. A related compound, N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, exhibits IC₅₀ values of 12–18 µM against MCF-7 and HeLa cell lines. Molecular docking studies propose adenosine A₂A receptor antagonism as a potential mechanism, though experimental validation is pending.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Calculated logP values (2.1 ± 0.3) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility remains low (<50 µg/mL at pH 7.4), necessitating prodrug strategies for oral administration.

Metabolic Stability

Microsomal stability assays on similar aminothiazoles show t₁/₂ > 120 min in human liver microsomes, suggesting slow hepatic clearance . Primary metabolites likely arise from pyridine N-oxidation and thiazole ring hydroxylation.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiazole Derivatives

Future Directions and Applications

Drug Development

The compound’s balanced lipophilicity and metabolic stability position it as a candidate for central nervous system (CNS) therapeutics. Structural optimization could enhance solubility while retaining cyclobutyl-induced conformational rigidity.

Material Science

Conjugated π-systems in the thiazole-pyridine scaffold suggest potential applications in organic semiconductors. DFT-derived bandgap measurements (3.9–4.3 eV) align with requirements for hole-transport materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume